

A Comparative Analysis of Computational and Experimental Data for 4-Chlorocyclohexanol

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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Physical and Spectroscopic Properties

In the realm of chemical research and drug development, a thorough understanding of a molecule's properties is paramount. **4-Chlorocyclohexanol**, a halogenated cyclic alcohol, serves as a valuable building block in organic synthesis. This guide provides a detailed comparison of its experimentally determined properties versus those predicted through computational modeling. By presenting both datasets side-by-side, we aim to offer researchers a comprehensive resource to evaluate the accuracy of computational methods and to inform decisions in experimental design.

At a Glance: Experimental vs. Computational Data

The following tables summarize the available quantitative data for the trans and cis isomers of **4-Chlorocyclohexanol**. It is important to note that a complete experimental dataset for the cis isomer is not readily available in the public domain.

Table 1: Physical Properties of trans-**4-Chlorocyclohexanol**

Property	Experimental Value	Computational Value	Method
Melting Point	83 °C	-21.89 °C	Joback
Boiling Point	105-107 °C at 0.029 bar ^[1]	208.02 °C	Joback
logP (Octanol/Water)	Not Found	1.529	Crippen

Table 2: Physical Properties of cis-4-Chlorocyclohexanol

Property	Experimental Value	Computational Value	Method
Melting Point	Not Found	-21.89 °C	Joback
Boiling Point	Not Found	208.02 °C	Joback
logP (Octanol/Water)	Not Found	1.529	Crippen

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Chlorocyclohexanol Isomers

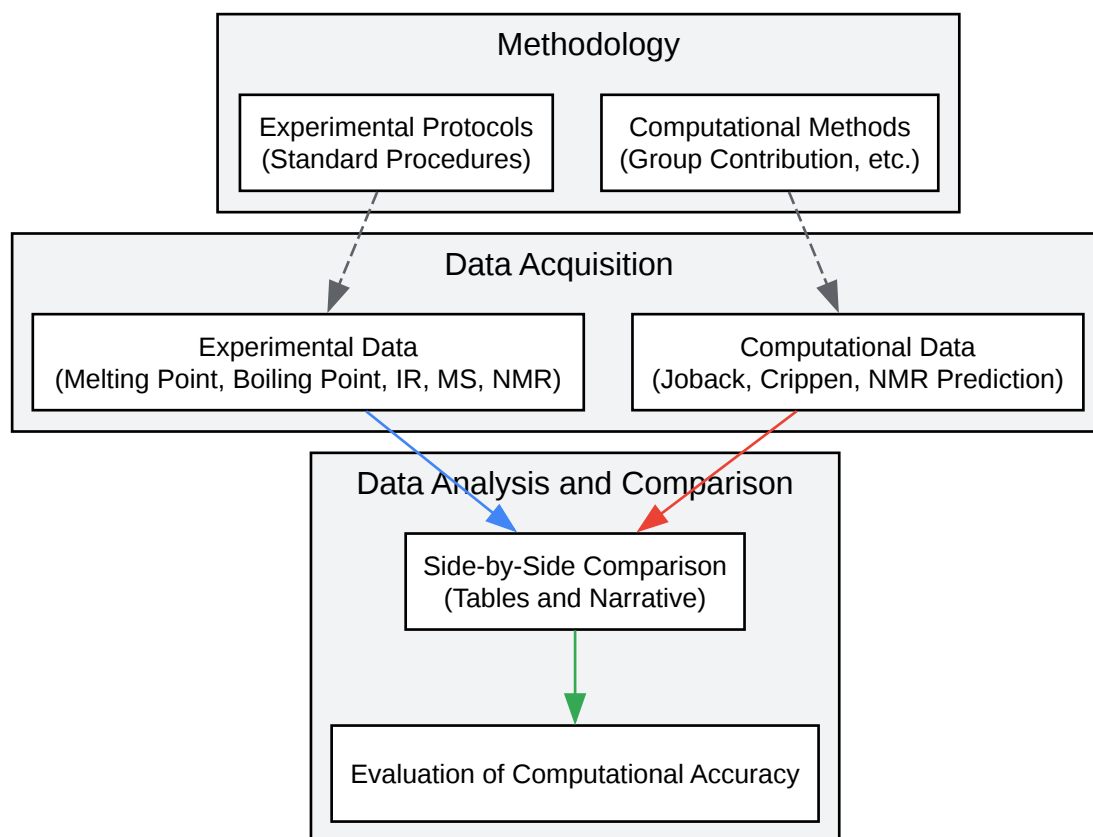
Proton	trans-4-Chlorocyclohexanol (Predicted)	cis-4-Chlorocyclohexanol (Predicted)
H1 (CH-OH)	3.6 - 4.1	3.8 - 4.3
H4 (CH-Cl)	3.8 - 4.3	4.2 - 4.7
Cyclohexyl H	1.2 - 2.2	1.3 - 2.3

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for 4-Chlorocyclohexanol Isomers

Carbon	trans-4-Chlorocyclohexanol (Predicted)	cis-4-Chlorocyclohexanol (Predicted)
C1 (CH-OH)	68 - 72	65 - 69
C4 (CH-Cl)	60 - 64	58 - 62
C2, C6, C3, C5	30 - 45	28 - 43

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational data for a chemical compound like **4-Chlorocyclohexanol**.



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Caption: Workflow for comparing experimental and computational data.

Experimental Protocols

While specific experimental protocols for the cited data on **4-Chlorocyclohexanol** are not detailed in the source literature, the following are standard laboratory procedures for the determination of these properties.

Melting Point Determination: A small, finely powdered sample of the substance is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination: The boiling point is determined by heating the liquid in a flask equipped with a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For reduced pressure boiling points, a vacuum is applied to the system.

Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing a beam of infrared radiation through a sample. The absorption of radiation at specific wavenumbers corresponds to the vibrational frequencies of the chemical bonds within the molecule. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is used to identify functional groups.

Mass Spectrometry (MS): In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a plot of ion intensity versus mass-to-charge ratio, which provides information about the molecular weight and fragmentation pattern of the compound.

Computational Methods

The computational data presented in this guide were obtained using established predictive models.

Joback Method: The Joback method is a group contribution method used to estimate various thermophysical properties of pure organic compounds. It predicts properties such as normal boiling point, melting point, critical temperature, and enthalpy of formation by summing the contributions of different functional groups present in the molecule.

Crippen Method: The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient (logP). It calculates logP by summing the contributions of individual atoms, which are classified based on their local environment.

NMR Spectra Prediction: Predicted ^1H and ^{13}C NMR spectra are generated using computational chemistry software that solves the Schrödinger equation for the molecule in a magnetic field. These calculations can predict the chemical shifts and coupling constants of the nuclei, providing a theoretical spectrum that can be compared with experimental data.

Discussion and Conclusion

The comparison between the available experimental and computational data for **4-Chlorocyclohexanol** reveals some interesting points. For the trans isomer, there is a significant discrepancy between the experimental melting point of 83 °C and the computationally predicted value of -21.89 °C by the Joback method. This highlights a limitation of group contribution methods, which may not accurately account for the specific intermolecular interactions in the crystalline solid state, especially for cyclic and substituted molecules.

The boiling point also shows a notable difference, though the experimental value was determined under reduced pressure. Extrapolating the experimental boiling point to atmospheric pressure is not straightforward, making a direct comparison with the Joback prediction challenging.

The lack of comprehensive experimental data for the cis isomer of **4-Chlorocyclohexanol** underscores the value of computational methods. While the accuracy of the predicted values should be considered with caution, they provide a useful starting point for researchers when experimental data is unavailable. The predicted NMR data, for instance, can aid in the preliminary identification of isomers and in the interpretation of experimental spectra.

In conclusion, while computational methods provide a rapid and cost-effective means of estimating the properties of chemical compounds, experimental validation remains the gold standard. This guide demonstrates that a combined approach, leveraging the strengths of both experimental and computational techniques, is the most effective strategy for the comprehensive characterization of molecules like **4-Chlorocyclohexanol**. Researchers are encouraged to use computational predictions as a guide but to rely on experimental data for definitive conclusions.

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References

- 1. 4-Chlorocyclohexanol [webbook.nist.gov]
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